molecular formula C13H16O3 B1385939 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde CAS No. 1086378-78-0

3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde

Cat. No.: B1385939
CAS No.: 1086378-78-0
M. Wt: 220.26 g/mol
InChI Key: BUKSSOFBDFSRKX-UHFFFAOYSA-N
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Description

3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C₁₃H₁₆O₃. It is a benzaldehyde derivative where the benzene ring is substituted with a tetrahydro-2H-pyran-4-ylmethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with tetrahydro-2H-pyran-4-ylmethanol under acidic conditions. The reaction proceeds through the formation of an ether linkage between the hydroxyl group of the benzaldehyde and the hydroxyl group of the tetrahydro-2H-pyran-4-ylmethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The tetrahydro-2H-pyran-4-ylmethoxy group may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde is unique due to the presence of the tetrahydro-2H-pyran-4-ylmethoxy group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-(oxan-4-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-9-12-2-1-3-13(8-12)16-10-11-4-6-15-7-5-11/h1-3,8-9,11H,4-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKSSOFBDFSRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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